molecular formula C14H21N3O3 B4423825 N-butyl-4-(2-furoyl)-1-piperazinecarboxamide

N-butyl-4-(2-furoyl)-1-piperazinecarboxamide

Cat. No. B4423825
M. Wt: 279.33 g/mol
InChI Key: PCSBCRGVRIMVFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-4-(2-furoyl)-1-piperazinecarboxamide, also known as BFP, is a chemical compound that has been widely studied for its potential applications in scientific research. BFP belongs to the class of piperazinecarboxamide compounds, which have been found to have various biological activities, including antitumor, anti-inflammatory, and analgesic effects.

Mechanism of Action

The mechanism of action of N-butyl-4-(2-furoyl)-1-piperazinecarboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. It has also been found to activate certain receptors, such as the transient receptor potential vanilloid type 1 (TRPV1) receptor, which is involved in the regulation of pain perception.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, including the inhibition of tumor cell proliferation, the reduction of inflammation, and the modulation of pain perception. This compound has been shown to inhibit the activity of certain enzymes, such as COX-2, which is involved in the production of pro-inflammatory molecules. It has also been found to activate certain receptors, such as the TRPV1 receptor, which is involved in the regulation of pain perception.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-butyl-4-(2-furoyl)-1-piperazinecarboxamide in lab experiments is its specificity for certain targets, such as COX-2 and TRPV1. This allows researchers to study the effects of inhibiting or activating these targets in a more precise manner. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-butyl-4-(2-furoyl)-1-piperazinecarboxamide and its potential applications in scientific research. One area of interest is the development of more potent and selective derivatives of this compound that can be used to study specific targets in cells. Another area of interest is the investigation of the potential use of this compound in the treatment of various diseases, such as cancer and chronic pain. Additionally, the development of new synthesis methods for this compound and its derivatives could lead to more efficient and cost-effective production methods.

Scientific Research Applications

N-butyl-4-(2-furoyl)-1-piperazinecarboxamide has been extensively studied for its potential applications in scientific research, particularly in the field of pharmacology. It has been found to have various biological activities, including the inhibition of tumor growth, the reduction of inflammation, and the modulation of pain perception.

properties

IUPAC Name

N-butyl-4-(furan-2-carbonyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-2-3-6-15-14(19)17-9-7-16(8-10-17)13(18)12-5-4-11-20-12/h4-5,11H,2-3,6-10H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSBCRGVRIMVFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)N1CCN(CC1)C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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